molecular formula C22H13ClF3NS B2682904 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-24-1

2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2682904
CAS No.: 339103-24-1
M. Wt: 415.86
InChI Key: JGTABFAGCUOGLY-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline ( 339103-24-1) is a synthetic quinoline derivative of significant interest in medicinal chemistry research. With a molecular formula of C22H13ClF3NS and a molecular weight of 415.86, this compound is provided to researchers at high purity. The quinoline scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities . This specific derivative features a chlorophenylsulfanyl group and a trifluoromethylphenyl moiety, substitutions that are frequently explored to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers value such quinoline derivatives as key intermediates in the development of novel therapeutic agents. The presence of the trifluoromethyl group, a common pharmacophore in modern agrochemicals and pharmaceuticals, can enhance metabolic stability and membrane permeability. This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3NS/c23-18-9-2-4-11-20(18)28-21-17(13-15-6-1-3-10-19(15)27-21)14-7-5-8-16(12-14)22(24,25)26/h1-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTABFAGCUOGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC=C3Cl)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA)

  • Conditions : Room temperature to 50°C in dichloromethane (DCM) or methanol

  • Products :

    • Sulfoxide derivative (mono-oxidation)

    • Sulfone derivative (di-oxidation)

Key Data :

Reaction StageReagent RatioYield (%)Reference
Sulfoxide1:1 H₂O₂75–82
Sulfone2:1 H₂O₂65–70

Reduction Reactions

The sulfide moiety can be reduced to a thiol or hydrocarbon:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or Raney nickel (Ni)

  • Conditions : Reflux in tetrahydrofuran (THF) or ethanol

  • Products :

    • Thiol derivative (with LiAlH₄)

    • Desulfurized hydrocarbon (with Raney Ni)

Mechanistic Insight :
Reductive cleavage of the C–S bond proceeds via radical intermediates under nickel catalysis, as observed in related sulfanylquinolines .

Electrophilic Aromatic Substitution (EAS)

The quinoline ring undergoes regioselective substitution at the 5- and 7-positions due to electron-deficient aromaticity:

Nitration

  • Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄)

  • Conditions : 0°C to room temperature

  • Product : 5-Nitroquinoline derivative

Halogenation

  • Reagents : Bromine (Br₂) in acetic acid

  • Conditions : 40–60°C

  • Product : 7-Bromoquinoline derivative

Regioselectivity :
The trifluoromethyl (-CF₃) group meta-directs substitution to the quinoline ring’s 5-position, as confirmed by X-ray crystallography in analogous structures .

Cross-Coupling Reactions

The 2-chlorophenyl group participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

  • Conditions : 80–100°C in dioxane/H₂O

  • Product : Biarylquinoline derivatives

Example :

Boronic AcidYield (%)Reference
4-Methoxyphenyl88
3-Pyridyl72

Nucleophilic Substitution

The chlorophenyl group undergoes SNAr reactions under basic conditions:

  • Reagents : Sodium methoxide (NaOMe) or amines (RNH₂)

  • Conditions : Reflux in dimethylformamide (DMF)

  • Products :

    • Methoxy-substituted phenylquinoline

    • Aminophenylquinoline derivatives

Kinetics :
The reaction rate increases with electron-deficient amines (e.g., p-nitroaniline) due to enhanced nucleophilicity .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes cyclization:

  • Conditions : Irradiation in acetonitrile

  • Product : Thieno[3,2-c]quinoline fused heterocycle

Mechanism :
Radical-mediated C–S bond rearrangement forms a five-membered thiophene ring, as demonstrated in structurally similar systems.

Acid/Base-Mediated Rearrangements

In concentrated sulfuric acid:

  • Product : Quinolinium sulfate salt

  • Application : Intermediate for synthesizing cationic dyes .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Quinoline derivatives have been extensively studied for their anticancer properties. The incorporation of trifluoromethyl groups often enhances biological activity due to increased lipophilicity and metabolic stability. Studies suggest that compounds similar to 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline exhibit inhibitory effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties
    • Research has indicated that quinoline derivatives possess antimicrobial activity against a range of pathogens. The sulfanyl group may contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic pathways .
  • Anti-inflammatory Effects
    • Some studies have highlighted the anti-inflammatory potential of quinoline compounds, suggesting that they may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Material Science Applications

  • Fluorescent Probes
    • The unique structural features of 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline allow it to be explored as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation can be utilized in imaging and detection applications .
  • Organic Electronics
    • Quinoline derivatives are being investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can enhance the electronic properties of materials used in these devices, improving efficiency and stability .

Case Study 1: Anticancer Screening

A study conducted on various quinoline derivatives, including those similar to 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline, demonstrated significant cytotoxicity against breast cancer cell lines. The presence of the trifluoromethyl group was correlated with enhanced potency compared to non-fluorinated analogs, indicating its role in increasing drug efficacy.

Case Study 2: Antimicrobial Evaluation

In a series of antimicrobial tests, quinoline compounds were evaluated against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline can be contextualized against related quinoline derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and inferred biological activities:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents (Quinoline Positions) Molecular Formula Molar Mass (g/mol) Key Features/Bioactivity References
2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline (Target) 2-(2-Cl-C6H4-S-); 3-(3-CF3-C6H4-) C22H14ClF3NS 419.87* Potential antimicrobial/anticancer activity (inferred)
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 2-(4-Cl-C6H4-); 3-(4-MeO-C6H4-S-); 4-COOH C23H16ClNO3S 421.9 Enhanced solubility due to carboxylic acid
(Z)-3-[2-(Methylsulfanyl)-3-quinolinyl]-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile 2-(MeS-); 3-(3-CF3-C6H4-); nitrile side chain C20H13F3N2S 370.39 Conformational rigidity via nitrile group
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid 6-Cl; 2-(furyl-linked 3-CF3-C6H4-); 4-COOH C21H11ClF3NO3 417.77 Heterocyclic furan enhances π-stacking
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one 4-Ph; 2-Me; 3-(chalcone-linked 4-Cl-C6H4-) C25H18ClNO 383.87 Anticancer activity (experimental)

*Calculated using molecular formula and standard atomic weights.

Key Observations :

Trifluoromethyl groups at the 3-position of the phenyl ring are common in bioactive quinolines, as seen in and , due to their electron-withdrawing effects and metabolic stability .

Functional Group Impact: Carboxylic acid derivatives (e.g., ) exhibit increased solubility but may reduce blood-brain barrier penetration compared to non-polar analogs like the target compound. Nitrile-containing derivatives () introduce structural rigidity, which can optimize binding to enzyme active sites.

Biological Activity Trends: Chalcone-quinoline hybrids (e.g., ) demonstrate explicit anticancer activity, suggesting that the target compound’s trifluoromethylphenyl group could similarly modulate apoptosis pathways. Sulfanyl vs.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs in and , involving condensation of substituted benzaldehydes with quinoline precursors under basic conditions.

Biological Activity

The compound 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline (CAS No. 338964-71-9) is a member of the quinoline family, characterized by its unique structural features, including a trifluoromethyl group and a chlorophenyl sulfanyl moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C19H10ClF3N2S
  • Molecular Weight : 390.81 g/mol
  • Structural Features : The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific biological activity of 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline is still under investigation, but preliminary studies suggest significant potential.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The incorporation of trifluoromethyl and sulfanyl groups can enhance the potency against cancer cell lines. For instance:

  • Case Study : A study on related quinoline compounds demonstrated that modifications at the 3-position significantly increased cytotoxicity against various cancer cell lines, including breast and colon cancers. The mechanism often involves inhibition of key signaling pathways related to cell proliferation and survival .

Enzyme Inhibition

Compounds with similar structural motifs have shown promise as inhibitors of specific enzymes involved in cancer progression. For example:

  • c-KIT Kinase Inhibition : Research on related compounds indicates that they can effectively inhibit c-KIT kinase, which is implicated in several malignancies, including gastrointestinal stromal tumors (GISTs). The inhibition mechanism involves binding to the ATP-binding site of the kinase, leading to reduced tumor growth in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural components:

Structural FeatureEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and potency
Chlorophenyl Sulfanyl GroupEnhances interaction with biological targets

Studies indicate that modifying these groups can lead to enhanced activity against specific targets, making SAR a critical aspect of ongoing research .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group. For example, quinoline cores are functionalized using palladium-catalyzed cross-coupling reactions with 3-(trifluoromethyl)phenylboronic acid derivatives . Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) and chromatography using silica gel with ethyl acetate/hexane gradients. Purity should be confirmed via HPLC (>98%) and NMR to detect residual solvents or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can contradictions in spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH3, CH2, and quaternary carbons. The sulfanyl group’s proton appears as a singlet near δ 4.5–5.0 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <2 ppm error.
  • IR : Validate the C-S bond (stretching ~600–700 cm<sup>-1</sup>) and CF3 group (~1100–1250 cm<sup>-1</sup>).
  • Contradictions : Cross-reference with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or substituent positions .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for biological assays), chloroform, or dichloromethane (for synthetic steps). Aqueous solubility is likely poor due to the trifluoromethyl and chlorophenyl groups.
  • Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (1–13). Monitor via HPLC to detect decomposition products (e.g., hydrolysis of the sulfanyl group) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The -CF3 group directs electrophilic substitution to the quinoline’s 4- or 8-positions due to meta-directing effects. For example, nitration with HNO3/H2SO4 at 0°C favors the 4-position. Computational modeling (DFT) can predict reactivity by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What strategies mitigate instability of the sulfanyl group under oxidative or basic conditions?

  • Methodological Answer :

  • Oxidative Stability : Replace the sulfanyl (-S-) group with sulfone (-SO2-) via controlled oxidation using m-CPBA in dichloromethane at −20°C to prevent over-oxidation .
  • Basic Conditions : Use inert atmospheres (N2/Ar) and low temperatures (<0°C) during reactions with strong bases (e.g., LDA). Monitor reaction progress in real-time via TLC .

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450. The chlorophenyl and trifluoromethyl groups may occupy hydrophobic pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

Q. What methods validate the compound’s role in inhibiting microbial growth, and how can mode-of-action studies be designed?

  • Methodological Answer :

  • Antifungal Assays : Use microdilution assays (CLSI M38-A2 guidelines) against Candida spp. or Aspergillus. Include sorbitol to test for cell wall targeting (if MIC decreases, the compound disrupts membrane integrity) .
  • Proteomics : Perform 2D gel electrophoresis or LC-MS/MS on treated microbial cells to identify dysregulated proteins (e.g., ergosterol biosynthesis enzymes) .

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